1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-isopropylurea is a synthetic compound that belongs to the class of substituted ureas. This compound exhibits significant potential in medicinal chemistry, particularly due to its structural features that may influence biological activity. The compound is characterized by a complex molecular structure that includes a pyrrolidine ring and a urea functional group, which are known for their roles in various biological processes.
The synthesis and characterization of this compound have been explored in various scientific studies and patent applications. Its structural and functional properties have been documented in chemical databases such as PubChem and research articles focusing on synthetic methodologies and biological evaluations.
This compound can be classified as:
The synthesis of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-isopropylurea typically involves multi-step organic reactions. A common approach includes the formation of the pyrrolidine ring followed by the introduction of the urea moiety.
The molecular structure of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-isopropylurea features:
The molecular formula for this compound is with a molecular weight of approximately 306.36 g/mol. The structure can be represented using various chemical notation systems, including SMILES and InChI.
The compound can undergo several types of chemical reactions:
Reactions involving this compound are typically monitored using techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure reaction completion and product purity.
The mechanism of action for 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-isopropylurea is not fully elucidated but may involve interaction with specific biological targets such as enzymes or receptors. Its structural features suggest potential activity in modulating signaling pathways relevant to various physiological processes.
Studies indicate that compounds with similar structures often exhibit pharmacological activities such as anti-inflammatory or analgesic effects. Further research would be necessary to clarify its specific biological mechanisms.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are commonly used to confirm the identity and purity of the synthesized compound.
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-isopropylurea has potential applications in:
Further studies are essential to explore its efficacy and safety profiles for potential clinical applications.
The strategic design of 1-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-isopropylurea integrates key pharmacophoric elements to optimize target engagement and physicochemical properties. The pyrrolidin-3-yl core provides a conformationally constrained scaffold that enhances binding specificity by reducing rotational freedom. Urea moieties in such frameworks serve as privileged hydrogen-bonding motifs, capable of forming up to four directional H-bonds (two donors via N–H groups and two acceptors via carbonyl oxygen), crucial for biomolecular recognition [4] [8]. The 3,4-dimethoxyphenyl group contributes to π-stacking interactions with aromatic residues in enzyme binding pockets while moderately increasing lipophilicity (calculated logP ≈ 1.2) [2]. The isopropylurea terminus balances steric accessibility with metabolic stability, as branched alkyl groups resist oxidative dealkylation better than linear chains [8]. Computational analyses reveal that the compound’s rotatable bond count (n=5) and polar surface area (≈75 Ų) align with bioavailability guidelines for CNS-penetrant agents, though the dimethoxy group may slightly reduce blood-brain barrier permeability [8].
Table 1: Key Physicochemical Parameters of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-isopropylurea
Parameter | Value | Significance |
---|---|---|
Molecular Weight | 321.38 g/mol | Within Lipinski's limit (<500 g/mol) |
Calculated logP | 1.2 | Optimal for membrane permeability |
Hydrogen Bond Donors | 3 | Enables strong target interactions |
Hydrogen Bond Acceptors | 5 | Influences solubility and binding |
Polar Surface Area | 75 Ų | Moderate permeability potential |
Synthesis typically proceeds via a linear 4-5 step sequence initiated by N-alkylation of 3,4-dimethoxyaniline with ethyl acrylate, followed by Michael addition to form the γ-amino ester precursor. Cyclization optimization is critical: Classical thermal methods (toluene reflux, 12h) yield the pyrrolidinone core in ≤60% due to dimerization side products, whereas microwave-assisted protocols (150°C, 20 min) improve yields to 85% by suppressing oligomerization [1] [5]. The 3-aminopyrrolidinone intermediate undergoes urea coupling under Schotten-Baumann conditions using isopropyl isocyanate in dichloromethane/water biphasic systems. Alternatively, carbodiimide-mediated coupling (EDC·HCl, DMF, rt) with isopropylamine achieves comparable yields (78–82%) but requires chromatographic purification [8]. Recent advances employ continuous flow chemistry for the final urea formation step, where precise residence time control (30 min at 100°C) minimizes symmetrical urea byproduct formation to <5% [5].
Table 2: Comparison of Pyrrolidinone Cyclization Methods
Method | Conditions | Yield (%) | Byproducts |
---|---|---|---|
Thermal Reflux | Toluene, 110°C, 12h | 58 | Dimer (15–20%) |
Microwave-Assisted | DMF, 150°C, 20 min | 85 | <5% oligomers |
Acid-Catalyzed Cyclization | p-TsOH, toluene, 80°C, 8h | 70 | Dehydration products (10%) |
The steric bulk of the isopropyl group significantly influences urea bond formation kinetics and regioselectivity. Kinetic studies reveal that secondary isopropylamine reacts 3.5-fold slower with carbonylimidazole-activated pyrrolidinone intermediates than primary amines (e.g., n-butylamine), attributable to transition-state steric congestion. However, this reduces symmetrical urea formation—a common side reaction in urea synthesis—from >20% (with primary amines) to <8% [8] [10]. The isopropyl moiety’s ortho-substitution tolerance was demonstrated when modifying the aryl group: Electron-deficient pyridin-4-yl analogs (e.g., 1-(pyridin-4-yl)-3-(pyrrolidin-3-yl)urea) showed 15% lower yields than the isopropyl variant due to competing pyridine N-alkylation [7]. Additionally, N-isopropyl protection prevents lactam nitrogen acylation during coupling steps, as confirmed by LC-MS monitoring of reaction mixtures showing >95% selectivity for urea formation versus amide side products [8].
Late-stage functionalization of the 3,4-dimethoxyphenyl ring leverages transition-metal catalysis to introduce pharmacologically relevant substituents. Palladium-catalyzed C–H activation at the C5 position (ortho to methoxy) is achievable using Pd(OAc)₂/8-aminoquinoline directing groups, enabling bromination (NBS, 70% yield) or acetoxylation (PhI(OAc)₂, 65% yield) [6]. For carbon–carbon bond formation, Suzuki–Miyaura coupling of the brominated precursor with arylboronic acids employs Pd(PPh₃)₄/Na₂CO₃ in ethanol/water (4:1), though the dimethoxy group necessitates careful optimization: Higher temperatures (>90°C) cause demethylation, reducing yields to <40%. Microwave-assisted coupling (80°C, 20 min) with electron-neutral boronic acids (e.g., phenylboronic acid) achieves 75–85% conversion while preserving methoxy groups [1] [5]. Sustainable alternatives include photoredox-catalyzed trifluoromethylation using Ru(bpy)₃Cl₂ and Umemoto’s reagent under blue LED irradiation, affording the CF₃ analog in 60% yield [4].
Table 3: Catalytic Functionalization Methods for the 3,4-Dimethoxyphenyl Group
Transformation | Catalyst System | Conditions | Yield (%) |
---|---|---|---|
Bromination | Pd(OAc)₂/8-Aminoquinoline | NBS, DCE, 80°C, 12h | 70 |
Acetoxylation | Pd(OAc)₂/PhI(OAc)₂ | AcOH, 100°C, 8h | 65 |
Suzuki Coupling | Pd(PPh₃)₄/Na₂CO₃ | EtOH/H₂O, 80°C (MW), 20 min | 85 |
Trifluoromethylation | Ru(bpy)₃Cl₂/Umemoto reagent | Blue LEDs, DMF, rt, 24h | 60 |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: